molecular formula C7H6Cl2Zn B1587497 3-Chlorobenzylzinc chloride CAS No. 312624-13-8

3-Chlorobenzylzinc chloride

Cat. No.: B1587497
CAS No.: 312624-13-8
M. Wt: 226.4 g/mol
InChI Key: ICUOPRHOUZCMIM-UHFFFAOYSA-M
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Description

3-Chlorobenzylzinc chloride: is an organozinc compound with the molecular formula ClC6H4CH2ZnCl . It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form various organic products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzylzinc chloride can be synthesized through the reaction of 3-chlorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:

ClC6H4CH2Cl+ZnClC6H4CH2ZnCl\text{ClC}_6\text{H}_4\text{CH}_2\text{Cl} + \text{Zn} \rightarrow \text{ClC}_6\text{H}_4\text{CH}_2\text{ZnCl} ClC6​H4​CH2​Cl+Zn→ClC6​H4​CH2​ZnCl

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.

    Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding benzylic alcohols or reduction under specific conditions.

Common Reagents and Conditions:

    Negishi Coupling: Typically involves palladium or nickel catalysts, with solvents like THF or dimethylformamide (DMF), and bases such as triethylamine.

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.

Major Products:

    Negishi Coupling: Produces a variety of substituted aromatic compounds.

    Substitution Reactions: Yields substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chlorobenzylzinc chloride is extensively used in organic synthesis for the construction of complex molecules. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activities. For instance, it can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and specialty materials. Its role in cross-coupling reactions makes it a crucial reagent in the manufacture of various organic compounds.

Mechanism of Action

The mechanism of action of 3-chlorobenzylzinc chloride in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step with a palladium or nickel catalyst. This process facilitates the formation of a new carbon-carbon bond, leading to the desired product. The molecular targets are typically organic halides or pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • Benzylzinc chloride
  • 4-Chlorobenzylzinc chloride
  • 2-Chlorobenzylzinc chloride

Comparison: 3-Chlorobenzylzinc chloride is unique due to the position of the chlorine substituent on the benzene ring, which can influence the reactivity and selectivity of the compound in various reactions. Compared to benzylzinc chloride, the presence of the chlorine atom can provide different electronic and steric effects, making it suitable for specific synthetic applications. The comparison with 4-chlorobenzylzinc chloride and 2-chlorobenzylzinc chloride highlights the importance of the substituent position in determining the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-chloro-3-methanidylbenzene;chlorozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUOPRHOUZCMIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399099
Record name 3-Chlorobenzylzinc chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-13-8
Record name 3-Chlorobenzylzinc chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chlorobenzylzinc chloride
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